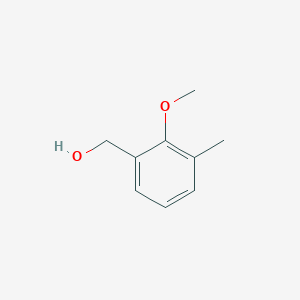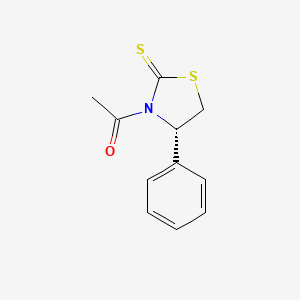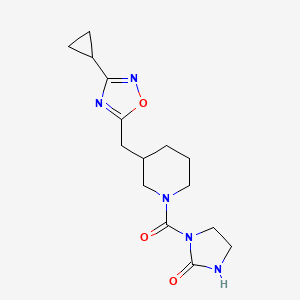![molecular formula C7H14ClNS B2887706 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride CAS No. 2138205-09-9](/img/structure/B2887706.png)
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is a chemical compound with the CAS Number: 2138205-09-9 . It has a molecular weight of 179.71 . The IUPAC name for this compound is (1R,5S)-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is 1S/C7H13NS.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Biochemical Tool in Tropane Alkaloid Biosynthesis
8-Thiabicyclo[3.2.1]octan-3-one has been utilized as a biochemical tool in the study of tropane alkaloid biosynthesis. When fed to Datura stramonium transformed root cultures, it was metabolized to notable products including 8-thiabicyclo[3.2.1]octan-3-ol and its derived 3-O-acetyl ester. This process also perturbed tropane alkaloid synthesis, affecting levels of hyoscyamine, tropine, and pseudotropine, suggesting its utility in biochemical studies of alkaloid synthesis (Parr et al., 1991).
Anti-Viral Activity
A series of 8-chlorobicyclo[3.2.1]oct-6-enes synthesized from cyclohexenyl chlorides and simple alkynes showed in vitro activity against influenza-A virus. Amine derivatives from this series were comparable to amantadine in vivo, highlighting their potential as anti-viral agents (Miller et al., 2001).
Organocatalysis and Stereochemistry
Organocatalytic methods have enabled the synthesis of chiral bicyclo[3.n.1]alkanones, including compounds structurally related to 8-Thiabicyclo[3.2.1]octan-3-amine. These methods exhibit high enantioselectivity and catalytic efficiency, useful in the synthesis of stereochemically complex organic molecules (Itagaki et al., 2005).
Microencapsulation Applications
Amidic alginate derivatives have been synthesized for use in microencapsulation, with 1-Octyl amine covalently coupled to sodium alginate. These derivatives, including those related to 8-Thiabicyclo[3.2.1]octan-3-amine, have been applied in the encapsulation of λ-cyhalothrin, demonstrating the versatility of these compounds in materials science (Yang et al., 2011).
Synthesis and Reactivity Studies
The synthesis and reactivity of various 8-Thiabicyclo[3.2.1]octan-3-amine derivatives have been extensively studied, offering insights into their potential applications in organic synthesis, medicinal chemistry, and materials science. These studies include exploration of their conformational dynamics, reactivity patterns, and potential as building blocks for complex molecular architectures (Flores & Díez, 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
8-thiabicyclo[3.2.1]octan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNSQYGGGXDYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2887624.png)
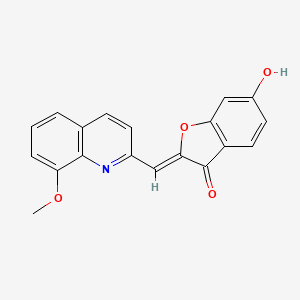
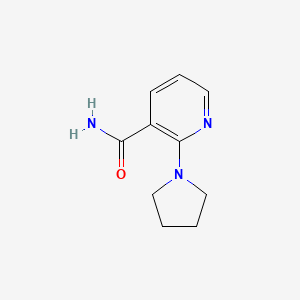
![1-(4-bromophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2887628.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887629.png)
![5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2887632.png)
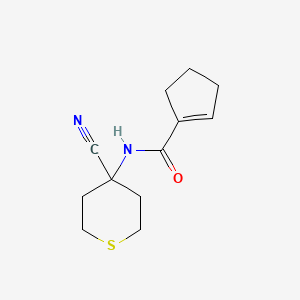
![Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate](/img/structure/B2887636.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2887637.png)
![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)
